molecular formula C16H12ClFN2O3S3 B3410138 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895472-83-0

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No. B3410138
CAS RN: 895472-83-0
M. Wt: 430.9 g/mol
InChI Key: FEBIJMIQHGPVDL-UHFFFAOYSA-N
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Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C16H12ClFN2O3S3 and its molecular weight is 430.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of this compound are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response. COX-1 and COX-2 are involved in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation. 5-LOX is involved in the synthesis of leukotrienes, which are also mediators of inflammation .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of COX-2, with IC50 values in the range of 0.76–9.01 μM . This means that it can effectively reduce the activity of COX-2 at these concentrations. It also shows inhibitory activity against COX-1 and 5-LOX, although to a lesser extent .

Biochemical Pathways

By inhibiting the activity of COX-1, COX-2, and 5-LOX, the compound affects the biochemical pathways that these enzymes are involved in. This leads to a reduction in the production of prostaglandins and leukotrienes, which in turn can reduce inflammation .

Result of Action

The inhibition of COX-1, COX-2, and 5-LOX by this compound leads to a reduction in inflammation. This is evidenced by the compound’s effectiveness in in vivo analgesic and anti-inflammatory studies . The compound has also shown significant potency in the anti-nociceptive assay, indicating its potential for pain relief .

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O3S3/c17-14-6-5-13(25-14)12-9-24-16(19-12)20-15(21)7-8-26(22,23)11-3-1-10(18)2-4-11/h1-6,9H,7-8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBIJMIQHGPVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
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N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
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N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
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N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
Reactant of Route 5
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
Reactant of Route 6
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

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